2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFWSAXRBEETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of these targets, while the carboxylic acid group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Table 1: Thiazole Derivatives with Bromine and Carboxylic Acid Substituents
Key Observations :
- Substituent Position : The placement of bromine (C2) and carboxylic acid (C4) is conserved in thiazole analogs, but substituents at C5 (isopropyl vs. methyl or fluorophenyl) significantly alter steric and electronic profiles.
- Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity compared to methyl-substituted analogs, impacting membrane permeability in biological systems .
- Aromatic vs. Aliphatic Substituents : Fluorophenyl and chlorophenyl groups enhance aromatic interactions but reduce solubility compared to aliphatic substituents like isopropyl .
Heterocyclic Variants (Non-Thiazole)
Table 2: Brominated Heterocycles with Carboxylic Acid Groups
Key Observations :
- Acidity Differences : Imidazole derivatives (pKa ~1.26) are more acidic than pyrazole (pKa ~2.50) or thiazole analogs due to resonance stabilization in the conjugate base .
- H-Bonding Capacity : Thiazole’s sulfur atom may engage in weaker hydrogen bonding compared to nitrogen-rich imidazole and pyrazole, affecting solubility and molecular interactions.
Substituent-Driven Comparisons
Table 3: Impact of Halogen and Alkyl Substituents
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may increase steric hindrance but improve leaving-group ability in nucleophilic substitutions.
- Alkyl vs.
Biological Activity
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its unique thiazole ring structure, which includes a bromine atom and an isopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : C7H8BrNO2S
- Molecular Weight : 250.11 g/mol
The thiazole moiety contributes to the compound's reactivity and biological interactions, making it a candidate for various pharmacological studies.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
The mechanism involves:
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It may also cause cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
-
Cytotoxicity Assays : In vitro studies using MTT and SRB assays demonstrated that the compound reduces cell viability in colon carcinoma (HCT-116) and breast cancer cell lines, with IC50 values reported at approximately 8.17 µM for HCT-116 cells .
Cell Line IC50 (µM) HCT-116 8.17 MGC803 3.15 HT29 11.29 - Mechanistic Insights : Studies indicate that the presence of bromine enhances cytotoxicity, possibly due to increased electron-withdrawing effects that stabilize reactive intermediates involved in apoptosis .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.
The anti-inflammatory activity is attributed to:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate pathways related to inflammatory mediators such as cytokines and prostaglandins.
Research Findings
Animal models have shown promising results:
- Rodent Models : In carrageenan-induced paw edema tests, the compound significantly reduced inflammation compared to control groups.
Comparative Biological Activity
A summary of the biological activities of related thiazole derivatives highlights the unique profile of this compound:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Effects |
|---|---|---|
| This compound | 3.15 - 11.29 µM | Significant |
| Benzothiazoles | Varies (higher IC50) | Moderate |
| Other Thiazole Derivatives | Generally lower activity | Variable |
Synthesis and Development
The synthesis of this compound typically involves bromination of thiazole precursors using reagents like N-bromosuccinimide (NBS). This process can be optimized for yield and purity through various organic solvents and conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid, and how are reaction conditions optimized?
- Answer : The synthesis typically involves bromination of a pre-functionalized thiazole precursor. For example, halogenation using n-BuLi and Br₂ in anhydrous THF at low temperatures (-78°C) is a key step, as demonstrated for structurally analogous bromo-thiazole derivatives . Optimization includes adjusting stoichiometry (e.g., Br₂ equivalents), solvent polarity, and reaction duration. Continuous flow reactors may improve reproducibility and yield for lab-scale synthesis .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Answer : Purity is assessed via HPLC (reversed-phase C18 columns with UV detection) and melting point determination (mp ~149–150°C for related bromo-thiazole-carboxylic acids) . Structural confirmation employs H/C NMR (e.g., characteristic thiazole ring protons at δ 7–8 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the standard protocols for handling and storing this compound?
- Answer : Store under inert gas (N₂/Ar) at 0–6°C to prevent degradation. Use anhydrous solvents (e.g., THF, DCM) for reactions, and avoid prolonged exposure to light due to potential bromine dissociation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray crystallography data. For example, crystallographic studies of bromo-thiazole derivatives (e.g., monoclinic P2₁/c space group, β = 99.68°) provide unambiguous bond-length/angle data to resolve ambiguities .
Q. What computational approaches are used to predict the compound’s reactivity in medicinal chemistry applications?
- Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes or receptors, using PubChem-derived 3D conformers .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Answer : Systematic substitution of the isopropyl or bromine groups with bioisosteres (e.g., CF₃, Cl) and evaluation of inhibitory activity against target proteins (e.g., kinases, antimicrobial enzymes). Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .
Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
